

Protonamide-d5 Sulfoxide: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Protonamide-d5 Sulfoxide*

Cat. No.: *B15144468*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Protonamide, a second-line antitubercular agent, is a critical component in the treatment of multidrug-resistant tuberculosis (MDR-TB). Like its analogue ethionamide, protonamide is a prodrug that requires bioactivation within *Mycobacterium tuberculosis* to exert its therapeutic effect. The biotransformation of protonamide leads to the formation of various metabolites, including Protonamide Sulfoxide. This technical guide provides a comprehensive overview of **Protonamide-d5 Sulfoxide**, a deuterated isotopologue of the sulfoxide metabolite, which is invaluable for researchers in drug metabolism, pharmacokinetics (DMPK), and bioanalytical studies. The incorporation of deuterium atoms provides a stable isotope label, facilitating its use as an internal standard in mass spectrometry-based quantification, ensuring accuracy and precision in complex biological matrices.^{[1][2]}

Physicochemical Properties

Detailed physicochemical data for **Protonamide-d5 Sulfoxide** is not extensively available in the public domain. However, the properties can be inferred from its parent compound, Protonamide, and general knowledge of thioamide sulfoxides.

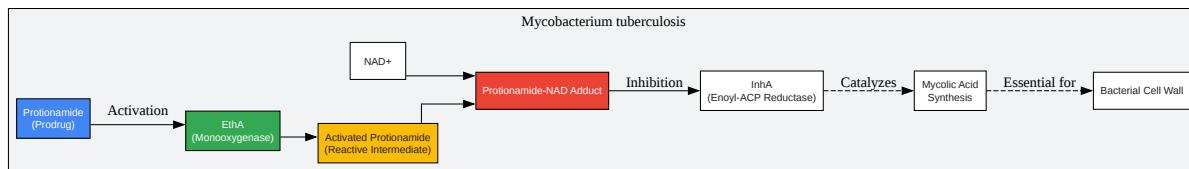
Table 1: Physicochemical Properties of Protonamide and Related Compounds

Property	Protonamide	Protonamide Sulfoxide (Predicted)	Protonamide-d5 Sulfoxide (Predicted)
IUPAC Name	2-propylpyridine-4-carbothioamide	2-propylpyridine-4-carboximidoylpersulfenic acid	(2-propylpyridin-4-yl)(sulfinyl)methaniminium-d5
CAS Number	14222-60-7[3]	62178-61-4[3][4]	1329568-86-6[1]
Molecular Formula	C ₉ H ₁₂ N ₂ S	C ₉ H ₁₂ N ₂ SO	C ₉ H ₇ D ₅ N ₂ SO
Molecular Weight	180.27 g/mol	~196.27 g/mol	~201.30 g/mol
Appearance	Yellow crystalline powder	Solid (form may vary)	Solid (form may vary)
Solubility	Soluble in ethanol and methanol; slightly soluble in ether and chloroform; insoluble in water.[5]	Expected to have increased aqueous solubility compared to Protonamide.	Expected to have similar solubility to Protonamide Sulfoxide.
Melting Point	142°C[5]	Not available	Not available

Mechanism of Action of Parent Compound (Protonamide)

Protonamide is a prodrug that requires activation by the mycobacterial enzyme EthA, a flavin-dependent monooxygenase.[6][7] The activation process is crucial for its antimycobacterial activity.

Signaling Pathway of Protonamide Activation and Action



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Caption: Protonamide activation and mechanism of action.

The activated form of Protonamide then covalently binds to nicotinamide adenine dinucleotide (NAD+) to form a Protonamide-NAD adduct.[7] This adduct is a potent inhibitor of the enoyl-acyl carrier protein (ACP) reductase, InhA.[6][8] InhA is a key enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall. Inhibition of InhA disrupts mycolic acid synthesis, leading to a loss of cell wall integrity and ultimately, bacterial cell death.

Metabolism and the Role of Protonamide-d5 Sulfoxide

Protonamide undergoes extensive metabolism in the host, primarily in the liver. One of the major metabolic pathways is the oxidation of the thioamide group to form Protonamide Sulfoxide. This reaction is catalyzed by flavin-containing monooxygenases (FMOs). The sulfoxide metabolite is generally considered to be more polar and water-soluble than the parent drug, facilitating its excretion.

The biological activity of Protonamide Sulfoxide is not as well-characterized as the parent compound. While the sulfoxide of the related drug ethionamide is known to be an active metabolite, further research is needed to fully elucidate the antimycobacterial activity of Protonamide Sulfoxide.

Protonamide-d5 Sulfoxide serves as an ideal internal standard for the quantification of Protonamide Sulfoxide in biological samples. The five deuterium atoms increase the molecular weight by five daltons, allowing for its differentiation from the endogenous metabolite in mass spectrometry, while its chemical and physical properties remain nearly identical, ensuring similar extraction recovery and chromatographic behavior.

Metabolic Pathway of Protonamide



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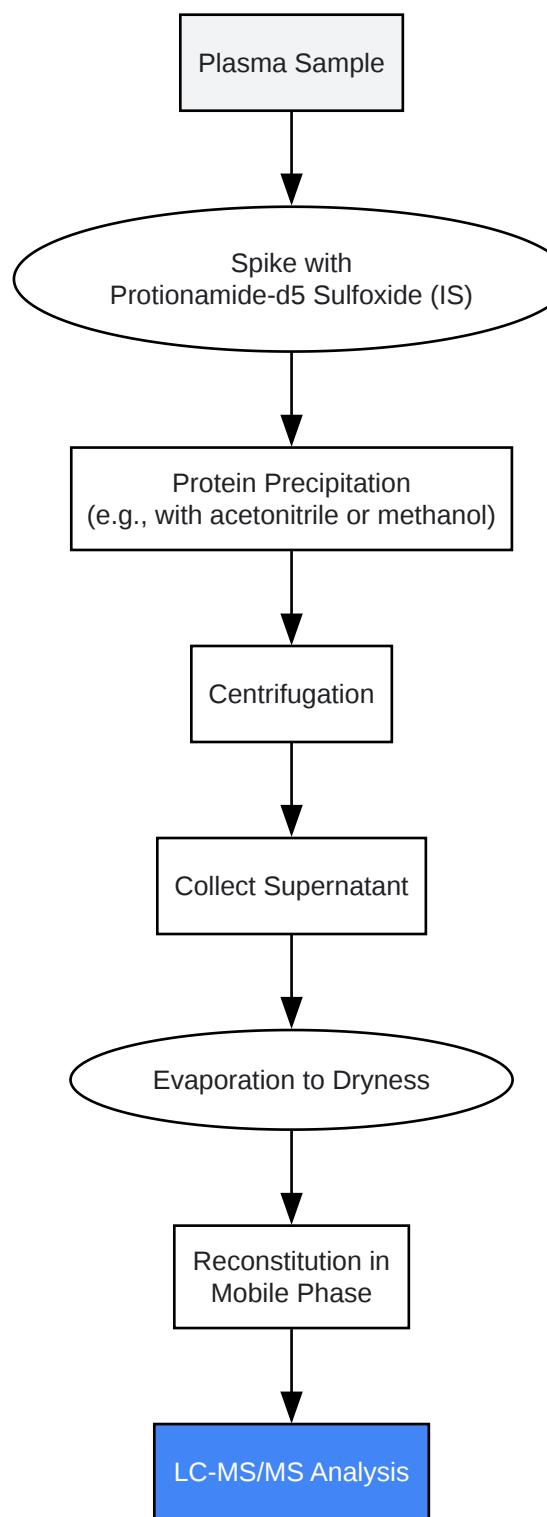
Caption: Metabolic conversion of Protonamide to its sulfoxide.

Experimental Protocols

General Workflow for Analysis of Protonamide and its Metabolites in Plasma

The quantification of Protonamide and its metabolites, including the sulfoxide, from biological matrices typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protonamide-d5 Sulfoxide is used as an internal standard to ensure accuracy.



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Caption: General workflow for plasma sample preparation and analysis.

Detailed Method for LC-MS/MS Analysis

While a specific protocol for **Protonamide-d5 Sulfoxide** is not available, a general method can be adapted from published procedures for similar analytes.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Table 2: Example LC-MS/MS Parameters for Thioamide Analysis

Parameter	Condition
LC System	High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system
Column	C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 μ m)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Gradient	Optimized gradient from ~5-95% B over several minutes
Flow Rate	0.3 - 0.5 mL/min
Column Temperature	40°C
Injection Volume	5 - 10 μ L
MS System	Triple quadrupole mass spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive Ion Mode
MRM Transitions	Specific precursor-to-product ion transitions for Protonamide, Protonamide Sulfoxide, and Protonamide-d5 Sulfoxide would need to be determined.
Internal Standard	Protonamide-d5 Sulfoxide

Note: This is a general guideline. Method development and validation are essential for accurate and reliable quantification.

Synthesis

The synthesis of **Protonamide-d5 Sulfoxide** is not commonly described in the literature. However, it can be conceptually approached in two ways:

- Oxidation of Protonamide-d5: The deuterated parent drug, Protonamide-d5, can be synthesized and subsequently oxidized to the sulfoxide using a mild oxidizing agent, such as hydrogen peroxide or a peroxy acid.
- Synthesis from deuterated precursors: A more complex route would involve the synthesis of the pyridine ring with the deuterated propyl group and subsequent elaboration to the thioamide sulfoxide.

Commercial availability of **Protonamide-d5 Sulfoxide** as a certified reference material is the most practical option for most research applications.[\[1\]](#)

Conclusion

Protonamide-d5 Sulfoxide is a vital tool for researchers investigating the pharmacology of Protonamide. Its use as an internal standard in LC-MS/MS assays allows for the accurate and precise quantification of the sulfoxide metabolite, providing crucial data for pharmacokinetic modeling, drug metabolism studies, and therapeutic drug monitoring. A thorough understanding of the parent drug's mechanism of action and metabolic pathways is essential for interpreting this data and advancing the development of more effective treatments for tuberculosis.

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